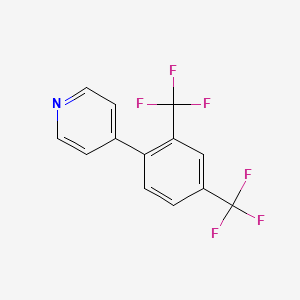
Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH: is a synthetic compound often used in peptide synthesis. The compound contains a Boc (tert-butoxycarbonyl) protecting group, a methylated alanine residue, and a tetrahydropyran-4-yl group. These components contribute to its stability and reactivity in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using a Boc group.
Methylation: The alpha carbon of the alanine is methylated.
Attachment of Tetrahydropyran-4-yl Group: The tetrahydropyran-4-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers might be employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran-4-yl group.
Reduction: Reduction reactions may target the Boc protecting group or the tetrahydropyran-4-yl group.
Substitution: Nucleophilic substitution reactions can occur at the Boc group or the tetrahydropyran-4-yl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydropyran-4-yl group.
Reduction: Deprotected amino acids or reduced tetrahydropyran-4-yl derivatives.
Substitution: Substituted derivatives at the Boc or tetrahydropyran-4-yl groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in peptide synthesis as a protected amino acid derivative.
- Acts as a building block for more complex molecules.
Biology:
- Studied for its potential role in protein engineering and design.
- Used in the synthesis of peptide-based drugs.
Medicine:
- Investigated for its potential therapeutic applications in drug development.
- Used in the synthesis of peptide-based vaccines.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. The Boc group provides stability and can be removed under acidic conditions, while the tetrahydropyran-4-yl group can participate in various chemical reactions.
Comparación Con Compuestos Similares
Boc-L-Ala-OH: Lacks the methylation and tetrahydropyran-4-yl group.
Boc-N-Me-L-Ala-OH: Lacks the tetrahydropyran-4-yl group.
Fmoc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH: Uses an Fmoc protecting group instead of Boc.
Uniqueness:
- The presence of the tetrahydropyran-4-yl group provides unique reactivity and stability.
- The methylation of the alanine residue can influence the compound’s steric and electronic properties.
Propiedades
Fórmula molecular |
C14H25NO5 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15(4)11(12(16)17)9-10-5-7-19-8-6-10/h10-11H,5-9H2,1-4H3,(H,16,17)/t11-/m0/s1 |
Clave InChI |
YUWLKAVZIAMQMI-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@@H](CC1CCOCC1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CC1CCOCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


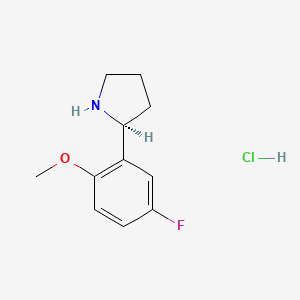
![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
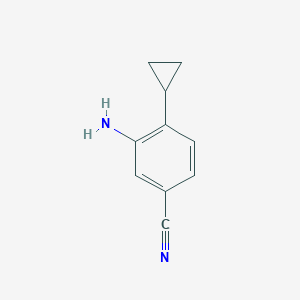

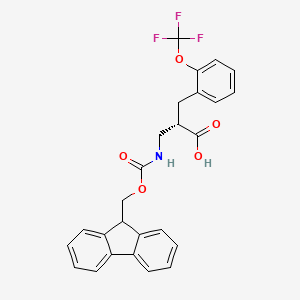
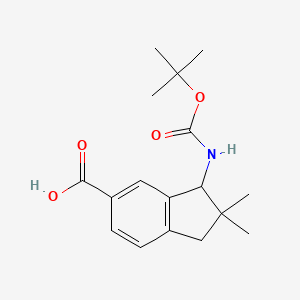

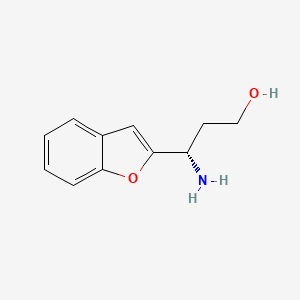
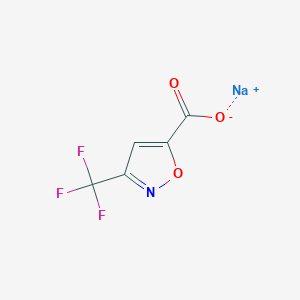
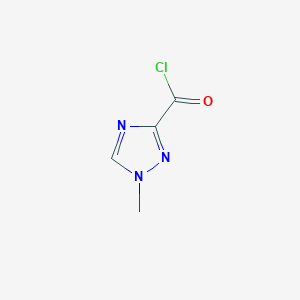

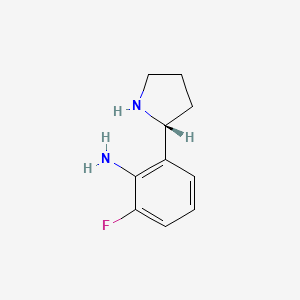
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)
